Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but generally involve changes to the pyrazole ring structure.
Scientific Research Applications
Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and bromophenoxy group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-N’-cyclopropylthiourea
Comparison: Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the methyl ester group can enhance its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXGCGUEOZMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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